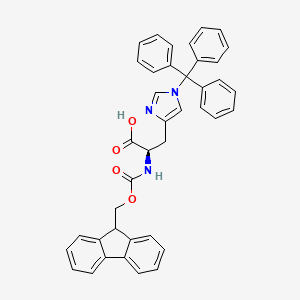

Fmoc-MeSer(Bzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

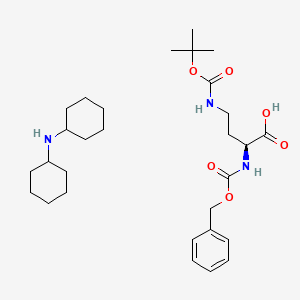

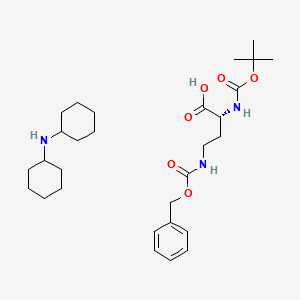

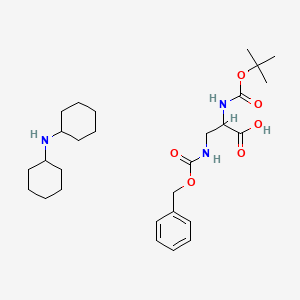

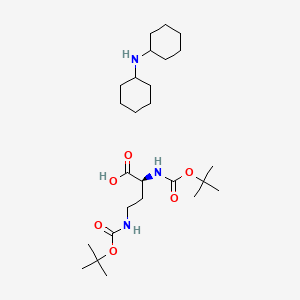

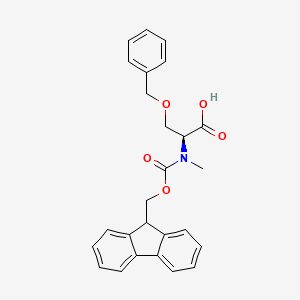

Fmoc-MeSer(Bzl)-OH, also known as Fmoc-N-methylserine (Bzl)-OH, is an amino acid derivative that is widely used in organic synthesis, especially in peptide and peptidomimetic synthesis. It is a versatile and reliable building block for the synthesis of peptides, peptidomimetics, and other organic molecules. This compound is a protected amino acid that is easily deprotected under mild acidic conditions. It is a very useful reagent for the synthesis of peptides and peptidomimetics.

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Drug Delivery

Fmoc-MeSer(Bzl)-OH, along with other Fmoc-protected amino acids, has been utilized in the development of hydrogels for potential applications in drug delivery. These hydrogels are formed by the self-assembly of aromatic amino acid derivatives, exploiting the spontaneous ability of peptides and amino acids to form three-dimensional fibrous networks. The incorporation of carbon nanomaterials into these hydrogels allows for near-infrared irradiation-triggered drug release, offering innovative perspectives for controlled drug delivery systems. The structural and physical properties of these hydrogels have been characterized using various techniques, demonstrating their capacity for high-concentration drug loading and controlled release under specific stimuli (Guilbaud-Chéreau et al., 2019).

Antibacterial Composite Materials

The use of Fmoc-protected amino acids extends into the development of antibacterial and anti-inflammatory biomedical materials. Nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown promising antibacterial capabilities. These materials have been integrated into resin-based composites, effectively inhibiting bacterial growth without compromising the materials' mechanical and optical properties. This approach highlights the intrinsic antibacterial properties of self-assembling building blocks and their potential for enhancing biomedical composite materials (Schnaider et al., 2019).

Synthesis of β-Peptides

This compound is part of a broader category of Fmoc-protected β-amino acids used in the synthesis of β-peptides. The preparation of these amino acids, crucial for solid-phase syntheses of β-peptides, involves diastereoselective amidomethylation and protective-group exchange techniques. These methodologies facilitate the large-scale production of Fmoc-β-amino acids, underscoring their significance in the synthesis of β-peptides with potential applications in medicinal chemistry and drug design (Šebesta & Seebach, 2003).

Nanoassembly Incorporation for Enhanced Material Properties

Further research into Fmoc-protected amino acid-based hydrogels has led to the incorporation of functionalized single-walled carbon nanotubes (f-SWCNTs) within these materials. This hybridization enhances the thermal stability and mechanical properties of the hydrogels, significantly increasing their elasticity and storage modulus. The incorporation of f-SWCNTs also imparts electrical conductivity to the hydrogels, opening up new avenues for their application in biotechnology and materials science (Roy & Banerjee, 2012).

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPIFUWXIJVTCS-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.